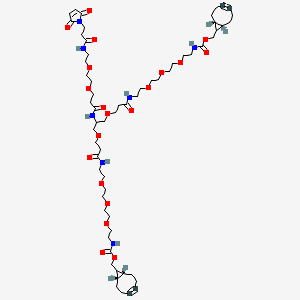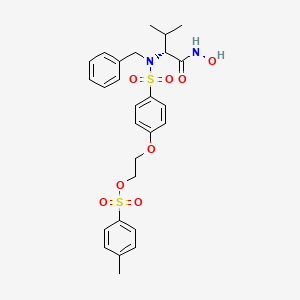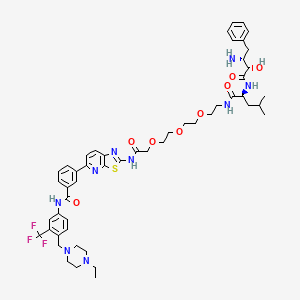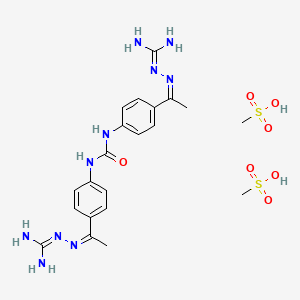
Mal-PEG2-bis-PEG3-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG2-bis-PEG3-BCN is a heterotrifunctional linker used in bio-conjugation and click chemistry. It contains a terminal maleimide group and two bicyclo[6.1.0]nonyne (BCN) groups linked through a linear polyethylene glycol (PEG) chain. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high specificity and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain, followed by the introduction of the maleimide and BCN groups. The PEG chain is typically synthesized through polymerization reactions, and the maleimide group is introduced via a reaction with maleic anhydride. The BCN groups are then attached through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG2-bis-PEG3-BCN undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click reaction occurs between the BCN groups and azide-containing molecules without the need for a catalyst.
Sulfhydryl Ligation: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Common Reagents and Conditions
SPAAC: Typically performed in aqueous or organic solvents at room temperature.
Sulfhydryl Ligation: Conducted in buffer solutions at pH 6.5-7.5.
Major Products
Aplicaciones Científicas De Investigación
Mal-PEG2-bis-PEG3-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and modification of biomolecules for imaging and diagnostic purposes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for various industrial applications.
Mecanismo De Acción
Mal-PEG2-bis-PEG3-BCN exerts its effects through two primary mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG2-bis-PEG3-DBCO: Contains dibenzocyclooctyne (DBCO) instead of BCN, used for similar click chemistry applications.
Mal-PEG2-bis-PEG3-TCO: Contains trans-cyclooctene (TCO) instead of BCN, also used in bio-conjugation.
Uniqueness
Mal-PEG2-bis-PEG3-BCN is unique due to its high reactivity and specificity in SPAAC reactions, making it highly efficient for bio-conjugation without the need for a catalyst .
Propiedades
Fórmula molecular |
C61H95N7O20 |
|---|---|
Peso molecular |
1246.4 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C61H95N7O20/c69-54(15-24-68-58(73)13-14-59(68)74)62-19-28-78-34-33-77-25-18-57(72)67-47(43-85-26-16-55(70)63-20-29-79-35-39-83-41-37-81-31-22-65-60(75)87-45-52-48-9-5-1-2-6-10-49(48)52)44-86-27-17-56(71)64-21-30-80-36-40-84-42-38-82-32-23-66-61(76)88-46-53-50-11-7-3-4-8-12-51(50)53/h13-14,47-53H,5-12,15-46H2,(H,62,69)(H,63,70)(H,64,71)(H,65,75)(H,66,76)(H,67,72)/t47?,48-,49+,50-,51+,52?,53? |
Clave InChI |
ZPEASSRKFCPIAQ-CGEHAQFTSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)CCOCCOCCNC(=O)CCN5C(=O)C=CC5=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)


![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)




![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)
